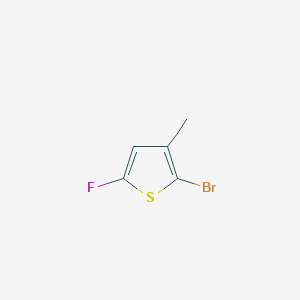
2-Bromo-5-fluoro-3-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-fluoro-3-methylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. The presence of bromine, fluorine, and methyl groups on the thiophene ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-methylthiophene can be achieved through various methods. One common approach involves the bromination of 5-fluoro-3-methylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Another method involves the palladium-catalyzed cross-coupling reaction between 5-fluoro-3-methylthiophene and a brominating agent. This method offers high selectivity and yields under mild conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-3-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of 2-substituted-5-fluoro-3-methylthiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated thiophenes.
Scientific Research Applications
2-Bromo-5-fluoro-3-methylthiophene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds for studying biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: In the production of agrochemicals and materials science for developing advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-3-methylthiophene involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new carbon-heteroatom bonds. Additionally, its aromatic nature allows it to engage in π-π interactions with other aromatic systems, influencing its behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylthiophene: Lacks the fluorine atom, resulting in different reactivity and applications.
5-Fluoro-3-methylthiophene:
2-Chloro-5-fluoro-3-methylthiophene: Similar structure but with chlorine instead of bromine, leading to variations in reactivity and applications.
Uniqueness
2-Bromo-5-fluoro-3-methylthiophene is unique due to the combined presence of bromine, fluorine, and methyl groups on the thiophene ring. This combination imparts distinct reactivity and properties, making it a valuable intermediate in various synthetic applications. Its ability to undergo selective substitution, oxidation, and reduction reactions sets it apart from other similar compounds.
Properties
Molecular Formula |
C5H4BrFS |
|---|---|
Molecular Weight |
195.05 g/mol |
IUPAC Name |
2-bromo-5-fluoro-3-methylthiophene |
InChI |
InChI=1S/C5H4BrFS/c1-3-2-4(7)8-5(3)6/h2H,1H3 |
InChI Key |
NOYWSKYTHXRIRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


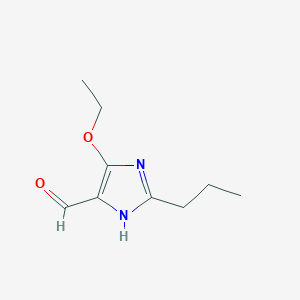
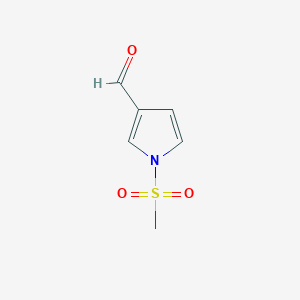
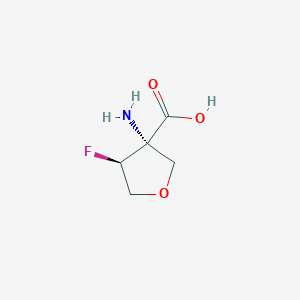
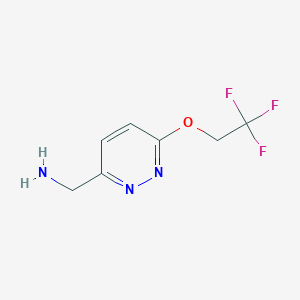
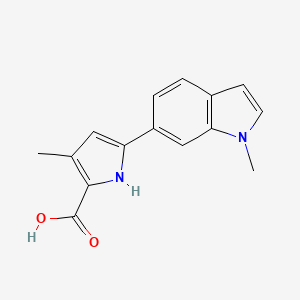
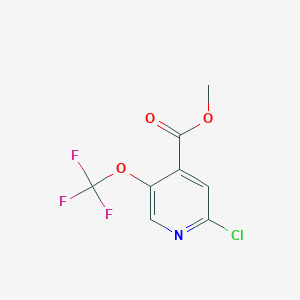
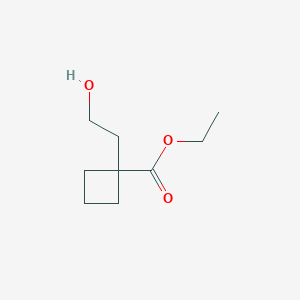
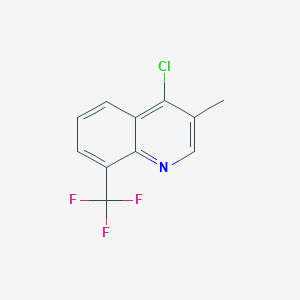
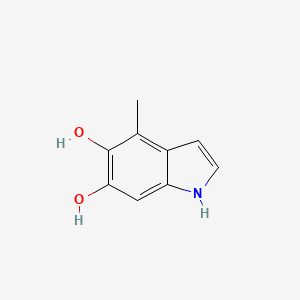

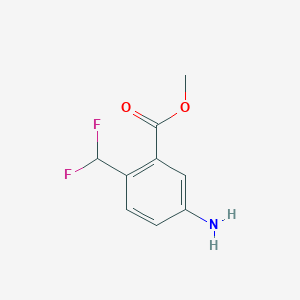
![(6R)-6-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B13030440.png)

![2,2-Difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B13030451.png)
